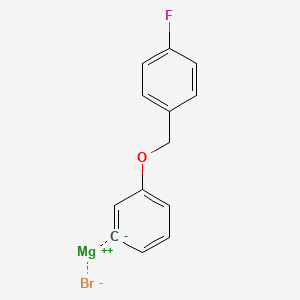
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol is a complex organic compound with a unique structure that includes a benzoxonin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxonin ring. The methoxy and methyl groups are introduced through specific substitution reactions using reagents like methanol and methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product. Techniques such as distillation and recrystallization are employed to purify the compound .
Análisis De Reacciones Químicas
Types of Reactions
(9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxonin ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Methanol, methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for treatment of various diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering .
Mecanismo De Acción
The mechanism of action of (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .
Comparación Con Compuestos Similares
Similar Compounds
(6-Methoxy-1-methyl-2,3,4,9-tetrahydro-1H-[beta]-carbolin-2-ium): This compound shares structural similarities with (9-Methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol, particularly in the presence of methoxy and methyl groups.
Methyl 6-Methoxy-2,3,4,9-Tetrahydro-1H-1,4-Ethanocarbazole-3-Carboxylate: Another structurally related compound, known for its stable conformations and biological activities.
Uniqueness
What sets this compound apart is its unique benzoxonin ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C15H20O3 |
|---|---|
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
(9-methoxy-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-2-yl)methanol |
InChI |
InChI=1S/C15H20O3/c1-11-4-3-5-12-9-13(17-2)6-7-15(12)18-14(8-11)10-16/h4,6-7,9,14,16H,3,5,8,10H2,1-2H3 |
Clave InChI |
WUZUCCYVFIDOEH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCCC2=C(C=CC(=C2)OC)OC(C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


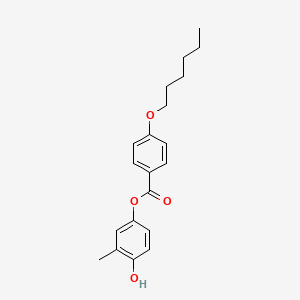
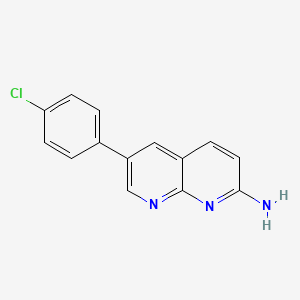
![N-[2-[2-[[3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]methyl]pyridin-1-ium-1-yl]ethyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide;chloride](/img/structure/B12632733.png)
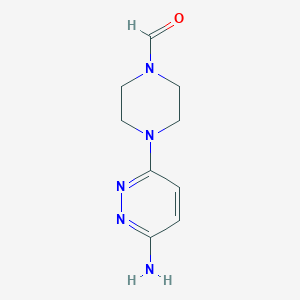
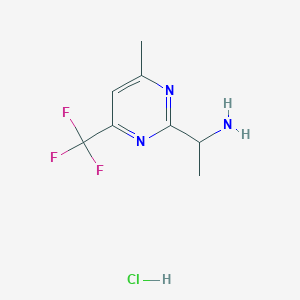
![(1S,2R,6S,7R)-7-(3-nitrobenzoyl)-4-(4-nitrophenyl)-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-3,5-dione](/img/structure/B12632751.png)
![1H-1,2,4-Triazole-1-acetamide, 4-[4-(5-benzofuranyl)phenyl]-3-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-4,5-dihydro-5-oxo-](/img/structure/B12632758.png)

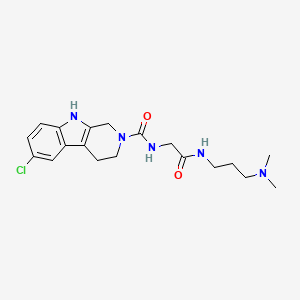
![2-(Pyrazolo[1,5-A]pyrimidin-2-YL)acetonitrile](/img/structure/B12632774.png)
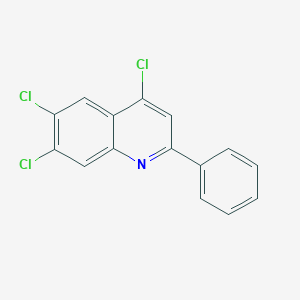
![2-Amino-5-{[(6-chloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12632784.png)
![1-Naphthalenepropanoic acid, 6-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2,3,4-tetrahydro-1-Methyl-](/img/structure/B12632789.png)
